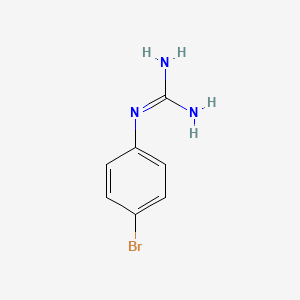

1-(4-Bromophenyl)guanidine

Descripción general

Descripción

1-(4-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol . It is known for its selective agonistic activity on the α2A-Adrenergic Receptor. This compound is utilized in various scientific research applications due to its unique chemical properties and biological activities.

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)guanidine typically involves the reaction of 4-bromoaniline with a guanidine precursor. One common method includes the use of carbodiimide and hydrogen chloride in ethanol, followed by refluxing for 1.5 hours. The resulting product is then treated with potassium carbonate in water to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

1-(4-Bromophenyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions: Typical reagents include carbodiimides, hydrogen chloride, and potassium carbonate.

Major Products: Depending on the reaction, products can vary widely, including substituted phenylguanidines and other derivatives.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

One of the most significant applications of 1-(4-Bromophenyl)guanidine is its potent activity against protozoan parasites from the Leishmania genus. Studies have shown that it effectively inhibits the growth of Leishmania amazonensis, suggesting its potential as an antileishmanial agent . The compound's mechanism appears to involve interaction with α2A-adrenergic receptors, which may have implications for neuropharmacology.

Table 1: Efficacy of this compound Against Leishmania

| Compound | IC50 (μmol/L) | Mechanism of Action |

|---|---|---|

| This compound | 3.65 | Interaction with α2A-adrenergic receptors |

| Meglumine antimoniate | 451.55 | Traditional antileishmanial agent |

| Amphotericin B | 0.35 | Broad-spectrum antifungal |

Cancer Research

Research has also indicated that guanidine derivatives, including this compound, exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that modifications to guanidine structures could enhance their ability to induce apoptosis in colorectal cancer cells . The positively charged guanidines can interact with negatively charged phosphates in ATP-binding sites of kinases, suggesting a potential role as inhibitors in cancer therapy.

Table 2: Cytotoxicity of Guanidine Derivatives

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| This compound | Colorectal cancer | Induction of apoptosis |

| Lead compound (modified guanidine) | Wild type and mutated BRAF | Inhibition of ERK1/2 signaling |

Drug Delivery Systems

The guanidinium moiety in this compound facilitates cellular translocation, making it valuable for drug delivery applications. Its ability to influence cell signaling pathways and gene expression enhances its potential as a carrier for bioactive compounds across biological membranes. This property is particularly useful in developing targeted therapies for various diseases.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with the α2A-Adrenergic Receptor. This interaction modulates various physiological responses, including neurotransmitter release and

Actividad Biológica

1-(4-Bromophenyl)guanidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores the compound's biological activity, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a guanidine derivative characterized by a bromophenyl group. Its chemical structure contributes to its biological properties, making it a candidate for various therapeutic applications. The compound has been studied primarily for its effects against protozoan parasites and certain bacterial strains.

Antileishmanial Activity

Recent studies have highlighted the significant antileishmanial activity of this compound, particularly against Leishmania species. In vitro assays demonstrated that this compound exhibits concentration-dependent effects on the survival rates of Leishmania promastigotes and amastigotes. The effective concentration (EC50) values reported include:

| Stage | EC50 (μmol/L) |

|---|---|

| Promastigotes | 4.62 |

| Axenic Amastigotes | 4.27 |

| Intracellular Amastigotes | 3.65 |

These findings suggest that this compound may disrupt the lifecycle of Leishmania, making it a potential candidate for further development as an antileishmanial agent .

The mechanism by which this compound exerts its antileishmanial effects appears to involve immunomodulatory actions. Studies indicated alterations in cytokine levels (TNF-α, IL-12, IL-10) and increased production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages infected with L. braziliensis when treated with the compound . This immune response may enhance the host's ability to combat the infection.

Antimicrobial Activity

In addition to its antiparasitic properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. It has been evaluated for its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The compound showed promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of guanidine derivatives, including this compound:

- Study on Leishmania : In an experimental setup involving BALB/c mice infected with L. amazonensis, guanidine derivatives including this compound showed significant reductions in parasite load compared to untreated controls. This study emphasized the need for further exploration of guanidines as viable therapeutic agents against leishmaniasis .

- Cytotoxicity Assessments : Various assessments using MTT assays indicated that while exhibiting potent antileishmanial effects, this compound maintained low toxicity levels in mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

2-(4-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEXKKNNOIRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497444 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-81-0 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.